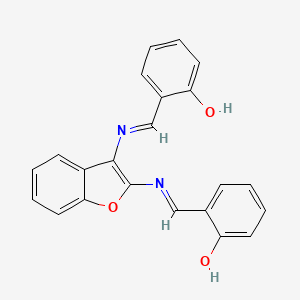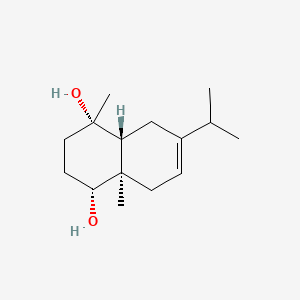
Fluorescent Brightener 191
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescent Brightener 191 is a chemical compound widely used in various industries for its ability to enhance the brightness and whiteness of materials. It absorbs ultraviolet light and re-emits it as visible blue light, which compensates for the yellowish tinge in materials, making them appear whiter and brighter . This compound is particularly valued for its high fluorescence efficiency and stability under various conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorescent Brightener 191 is synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The synthesis typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride under controlled temperature and pH conditions . The reaction proceeds through intermediate stages, forming dichlorotriazinyl derivatives, which are further reacted with other aromatic amines to produce the final brightener compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The process includes steps such as filtration, purification, and drying to obtain the final product in a pure and stable form .
Análisis De Reacciones Químicas
Types of Reactions: Fluorescent Brightener 191 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Aplicaciones Científicas De Investigación
Fluorescent Brightener 191 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in fluorescence microscopy to stain and visualize biological samples, such as cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and pathogens.
Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and whiteness of products
Mecanismo De Acción
The mechanism by which Fluorescent Brightener 191 exerts its effects involves the absorption of ultraviolet light and the subsequent emission of visible blue lightAs the molecules return to their ground state, they release the absorbed energy as lower-energy visible light, which appears blue . This emitted light compensates for the yellowish appearance of materials, making them look whiter and brighter .
Comparación Con Compuestos Similares
Fluorescent Brightener 191 is unique in its high fluorescence efficiency and stability. Similar compounds include:
Fluorescent Brightener 220: Known for its high stability and efficiency in various applications.
Fluorescent Brightener 351: Used in similar applications but with slightly different spectral properties.
Fluorescent Brightener 71: Another commonly used brightener with distinct chemical properties
In comparison, this compound stands out due to its superior performance in enhancing the brightness and whiteness of materials under a wide range of conditions .
Propiedades
Número CAS |
12270-53-0 |
|---|---|
Fórmula molecular |
C30H20N6Na2O6S2 |
Peso molecular |
670.63 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














